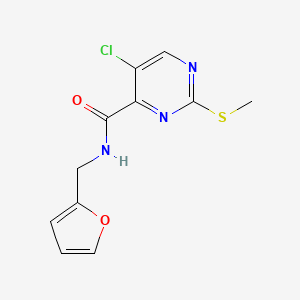

5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide

Description

5-Chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a carboxamide group at position 4, a methylsulfanyl (CH₃S-) substituent at position 2, and a 5-chloro atom at position 5 of the pyrimidine ring. The N-substituent of the carboxamide is a furan-2-ylmethyl group, introducing a heterocyclic aromatic moiety.

Properties

IUPAC Name |

5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c1-18-11-14-6-8(12)9(15-11)10(16)13-5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKWPUNYQXBDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NCC2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine derivative.

Introduction of the Chloro Group: : The chloro group can be introduced via halogenation reactions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Attachment of the Furan-2-ylmethyl Group: : This group can be introduced through nucleophilic substitution reactions, where furan-2-ylmethylamine reacts with the chloro-substituted pyrimidine.

Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiolate salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

Substitution: : Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide: has several scientific research applications, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: : Studied for its potential therapeutic applications, such as in the development of new drugs.

Industry: : Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Analysis at Position 2

The methylsulfanyl group (CH₃S-) in the target compound contrasts with substituents in analogs:

- AC2P36 : Methylsulfonyl (CH₃SO₂-) at position 2, enhancing electron-withdrawing effects and polarity .

- Ethylsulfanyl (C₂H₅S-) : Seen in ’s compound, offering increased lipophilicity compared to methylsulfanyl .

- (4-Fluorobenzyl)sulfanyl : Adds aromaticity and fluorine’s electronegativity (), enhancing target interactions .

Amide Substituent Variations

The furan-2-ylmethyl group distinguishes the target compound from analogs with:

- Substituted phenyl groups : AC2P36 (3-chloro-4-methoxyphenyl) and ’s phenylsulfamoyl group enhance π-π stacking but reduce solubility .

- Benzofuran-derived substituents (): Combine aromaticity and oxygen heteroatoms, similar to the target’s furan but with extended conjugation .

- Sulfamoylphenyl ethyl groups (): Introduce hydrogen-bonding capacity via sulfonamide .

Comparative Data Table

Research Implications

- Synthetic Optimization : Replacing methylsulfanyl with sulfonyl (as in AC2P36) could enhance polarity for targeted therapies .

- Biological Screening : Prioritize testing against mycobacteria or RNA viruses, given analogs’ activities .

- Solubility vs. Permeability : The furan-2-ylmethyl group may improve solubility over purely aromatic substituents, aiding formulation .

Biological Activity

5-Chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C12H12ClN3O2S. It has a molecular weight of 287.75 g/mol. The structure features a pyrimidine ring substituted with a furan moiety and a methylthio group, contributing to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Kinase Inhibition : Certain pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, particularly those in the HER family. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, potentially through modulation of signaling pathways such as NF-kB .

- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits HER family kinases | |

| Anti-inflammatory | Modulates NF-kB signaling | |

| Antimicrobial | Effective against bacterial strains |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of pyrimidine derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways and inhibition of cell cycle progression .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound demonstrated a marked reduction in edema and inflammatory cell infiltration when administered prior to inflammatory stimuli. This effect was attributed to the downregulation of TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Structural modifications have led to derivatives with improved potency against specific targets while maintaining low toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.